6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide
Description
6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide is a chemical compound that features a pyrazine ring substituted with a 6-methyl group and a 3,4,5-trimethoxyphenyl group
Properties
IUPAC Name |
6-methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-7-16-8-11(17-9)15(19)18-10-5-12(20-2)14(22-4)13(6-10)21-3/h5-8H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLISBTQYYJSUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide can be achieved through a multi-step process involving the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrazine derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Inhibitors of dihydrofolate reductase (DHFR).
Uniqueness
6-Methyl-N-(3,4,5-trimethoxyphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which may confer distinct biological activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
